molecular formula C6H7IN2 B1597618 (2-Iodophenyl)hydrazine CAS No. 50914-15-3

(2-Iodophenyl)hydrazine

Cat. No.: B1597618
CAS No.: 50914-15-3
M. Wt: 234.04 g/mol
InChI Key: KMMKWMSHGAYLMZ-UHFFFAOYSA-N
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Description

(2-Iodophenyl)hydrazine is an organic compound with the molecular formula C6H7IN2. It consists of a phenyl ring substituted with an iodine atom at the second position and a hydrazine group attached to the same ring. This compound is of interest in various scientific research applications due to its unique chemical properties.

Synthetic Routes and Reaction Conditions:

  • Bromination of Phenylhydrazine: One common synthetic route involves the bromination of phenylhydrazine followed by iodination. The reaction typically requires a brominating agent such as bromine (Br2) and an iodinating agent like iodine (I2) in the presence of a suitable solvent.

  • Direct Iodination: Another method involves the direct iodination of phenylhydrazine using iodine in the presence of an oxidizing agent like nitric acid (HNO3).

Industrial Production Methods: The industrial production of this compound often involves large-scale reactions under controlled conditions to ensure purity and yield. The choice of synthetic route depends on factors such as cost, availability of reagents, and desired scale of production.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form various oxidized products, such as this compound oxide.

  • Reduction: Reduction reactions can convert this compound to its corresponding hydrazine derivatives.

  • Substitution: Substitution reactions involving the iodine atom can lead to the formation of different iodinated phenylhydrazine derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

  • Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: Iodine (I2) and various halogenating agents are employed for substitution reactions.

Major Products Formed:

  • Oxidation Products: this compound oxide, iodophenylhydrazine dioxide.

  • Reduction Products: Hydrazine derivatives, such as this compound hydride.

  • Substitution Products: Various iodinated phenylhydrazine derivatives.

Mechanism of Action

Target of Action

(2-Iodophenyl)hydrazine is a variant of hydrazine compounds . Hydrazine compounds are known to interact with carbonyl compounds, specifically aldehydes and ketones, in a process known as the Wolff–Kishner reaction . This reaction is a useful and general method for converting an aldehyde or ketone into an alkane . Therefore, the primary targets of this compound are likely to be carbonyl compounds.

Mode of Action

The mode of action of this compound involves its interaction with its targets through a mechanism similar to that of an imine formation . The weakly acidic N-H bond is deprotonated to form a hydrazone anion . This process is part of the Wolff–Kishner reaction, which results in the conversion of a carbonyl compound to an alkane .

Biochemical Pathways

The biochemical pathway affected by this compound is the Wolff–Kishner reduction pathway . This pathway involves the conversion of carbonyl compounds, specifically aldehydes and ketones, into alkanes . The downstream effects of this pathway would be the reduction of carbonyl compounds in the system.

Pharmacokinetics

It is known that the majority of hydrazine clearance is extrahepatic This suggests that this compound might have similar ADME (Absorption, Distribution, Metabolism, and Excretion) properties

Result of Action

The molecular result of the action of this compound is the conversion of carbonyl compounds into alkanes . This can have various cellular effects depending on the specific carbonyl compounds involved and the biological context.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the Wolff–Kishner reaction, in which this compound participates, requires the presence of a base, usually KOH, and heat . Therefore, the reaction conditions can significantly influence the compound’s action, efficacy, and stability.

Scientific Research Applications

(2-Iodophenyl)hydrazine is utilized in several scientific research fields:

  • Chemistry: It serves as a reagent in organic synthesis, particularly in the preparation of heterocyclic compounds.

  • Biology: The compound is used in biochemical studies to investigate enzyme mechanisms and metabolic pathways.

  • Industry: It is employed in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

(2-Iodophenyl)hydrazine is compared with other similar compounds to highlight its uniqueness:

  • 4-Iodophenylhydrazine: Similar structure but with iodine at the fourth position.

  • 3-Iodophenylhydrazine: Similar structure but with iodine at the third position.

  • 2-Bromophenylhydrazine: Similar structure but with bromine instead of iodine.

Each of these compounds has distinct chemical properties and applications, making this compound unique in its reactivity and utility.

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Properties

IUPAC Name

(2-iodophenyl)hydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7IN2/c7-5-3-1-2-4-6(5)9-8/h1-4,9H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMMKWMSHGAYLMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NN)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7IN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30362527
Record name (2-iodophenyl)hydrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30362527
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50914-15-3
Record name (2-iodophenyl)hydrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30362527
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2-iodophenyl)hydrazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

21.9 g (100 mmol) o-iodophenyl amine was dissolved in 40 mL concentrated hydrochloric acid. At 0° C., 6.9 g (100 mmol) sodium nitrite (dissolved in 35 mL water) was added dropwise, and stirred at 0° C. for half an hour. Then, SnCl2.2H2O 64.7 g (300 mmol) (dissolved in 70 mL concentrated hydrochloric acid) was added dropwise slowly, and reacted for about 3 h until complete. It was filtered to obtain a white solid, washed with a saturated solution of sodium chloride, and then washed with a mixed solvent of petroleum ether and diethyl ether (1:1). Then, the solid was adjusted to be basic with sodium hydroxide solution. The solid impurity therein was filtered, the aqueous phase was extracted with dichloromethane several times, the organic phases combined, dried, rotate evaporated to dryness to obtain a colorless oil 10.3 g, at a yield of 44.0%.
Quantity
21.9 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
35 mL
Type
reactant
Reaction Step Two
Quantity
70 mL
Type
reactant
Reaction Step Three
Name
Yield
44%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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